molecular formula C23H37N5O B2785001 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea CAS No. 1172282-81-3

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Numéro de catalogue B2785001
Numéro CAS: 1172282-81-3
Poids moléculaire: 399.583
Clé InChI: YVVBNPVEDFOWIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

The adenosine A2A receptor is expressed on various immune cells, including T cells and natural killer cells. Activation of this receptor by adenosine leads to the suppression of immune responses. 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea blocks the adenosine A2A receptor, which enhances the anti-tumor activity of immune cells and promotes the activation of the immune system against cancer cells.
Biochemical and Physiological Effects
1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea has been shown to increase the infiltration of immune cells into tumors, leading to increased tumor cell death and decreased tumor growth. It also enhances the production of pro-inflammatory cytokines, which further promotes the activation of the immune system against cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea in lab experiments include its specificity for the adenosine A2A receptor, its ability to enhance the anti-tumor activity of immune cells, and its potential for use in combination with other cancer therapies. The limitations include the need for further evaluation in clinical trials and the potential for off-target effects.

Orientations Futures

For the research and development of 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea include the evaluation of its efficacy in combination with other cancer therapies, the identification of biomarkers that can predict response to treatment, and the optimization of dosing regimens to improve its therapeutic index. Additionally, further studies are needed to understand the mechanism of action of 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea and its effects on the tumor microenvironment.

Méthodes De Synthèse

The synthesis of 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea involves several steps, including the reaction of 1-methylindole-5-carboxylic acid with 4-methylpiperazine, followed by the reaction of the resulting compound with cyclohexyl isocyanate and N,N-dimethylformamide. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea has been shown to have anti-tumor activity in various pre-clinical models, including melanoma, lung cancer, and colon cancer. It works by blocking the adenosine A2A receptor, which is known to play a role in tumor growth and immune suppression.

Propriétés

IUPAC Name

1-cyclohexyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O/c1-26-12-14-28(15-13-26)22(17-24-23(29)25-20-6-4-3-5-7-20)18-8-9-21-19(16-18)10-11-27(21)2/h8-9,16,20,22H,3-7,10-15,17H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVBNPVEDFOWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.